T-1-Doca

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

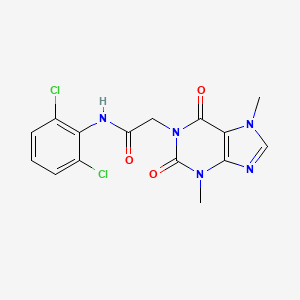

C15H13Cl2N5O3 |

|---|---|

Molecular Weight |

382.2 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetamide |

InChI |

InChI=1S/C15H13Cl2N5O3/c1-20-7-18-13-12(20)14(24)22(15(25)21(13)2)6-10(23)19-11-8(16)4-3-5-9(11)17/h3-5,7H,6H2,1-2H3,(H,19,23) |

InChI Key |

ZMAWEIFROZCBJY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Deoxycorticosterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycorticosterone acetate (DOCA) is a synthetic steroid hormone and a potent mineralocorticoid receptor agonist.[1][2] As a precursor to aldosterone, it plays a crucial role in the regulation of electrolyte and water balance by promoting sodium retention and potassium excretion.[3][4] This guide provides a comprehensive overview of DOCA, including its chemical properties, mechanism of action, synthesis, and applications in both research and therapeutics. Detailed experimental protocols and quantitative data are presented to support its use in laboratory and clinical settings.

Introduction

Deoxycorticosterone acetate, also known as 11-deoxycorticosterone 21-acetate, is a synthetic analog of the naturally occurring steroid hormone deoxycorticosterone.[5][6] It is widely utilized in biomedical research to induce experimental models of hypertension and renal injury.[1][2] Clinically, it serves as a replacement therapy for mineralocorticoid deficiency in conditions such as adrenal insufficiency.[7][8][9] The acetate ester form enhances its solubility and bioavailability for administration.[3]

Physicochemical Properties

Deoxycorticosterone acetate is a white to off-white crystalline powder.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C23H32O4 | [6] |

| Molecular Weight | 372.5 g/mol | [6] |

| CAS Number | 56-47-3 | [6] |

| Melting Point | 155-161 °C | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and Ethanol. Sparingly soluble in water. | [2][6][7] |

| UV Absorption (λmax) | 240 nm | [6] |

Mechanism of Action

Deoxycorticosterone acetate exerts its effects primarily through its agonistic activity on the mineralocorticoid receptor (MR).[1][10] The binding of DOCA to the MR initiates a signaling cascade that ultimately regulates gene expression in target tissues, predominantly the distal tubules and collecting ducts of the kidneys.

Signaling Pathway

The signaling pathway of deoxycorticosterone acetate is depicted in the following diagram:

Caption: DOCA signaling pathway in a target cell.

Upon entering the cell, DOCA binds to the mineralocorticoid receptor, which is located in the cytoplasm in a complex with heat shock proteins. This binding causes the dissociation of the heat shock proteins and the translocation of the DOCA-MR complex into the nucleus. Inside the nucleus, the complex binds to mineralocorticoid response elements on the DNA, leading to the transcription of specific genes. The resulting proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, increase sodium and water reabsorption and potassium secretion in the kidneys.

Synthesis

A common method for the synthesis of deoxycorticosterone acetate involves the use of progesterone as a starting material.[11]

Synthetic Pathway

Caption: Synthetic pathway of Deoxycorticosterone Acetate from Progesterone.

Applications in Research

Deoxycorticosterone acetate is a valuable tool in cardiovascular and renal research, primarily for inducing hypertension and studying its pathological consequences.

DOCA-Salt Hypertension Model

The DOCA-salt model is a widely used animal model of mineralocorticoid-induced hypertension.[12][13][14] This model mimics certain forms of human hypertension characterized by salt sensitivity and volume expansion.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Uninephrectomy: A unilateral nephrectomy is performed on the animals under anesthesia.[13][15] This enhances the hypertensive effect of DOCA.

-

DOCA Administration: A pellet of deoxycorticosterone acetate (e.g., 25 mg, 50 mg, or 100 mg sustained-release) is implanted subcutaneously.[1]

-

Salt Loading: The drinking water is replaced with a 1% NaCl and 0.2% KCl solution.[13][16]

-

Monitoring: Blood pressure is monitored regularly using tail-cuff plethysmography or telemetry.[15]

-

Outcome: A significant and sustained increase in blood pressure is typically observed within 2-4 weeks.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deoxycorticosterone acetate | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 3. CAS 56-47-3: Deoxycorticosterone acetate | CymitQuimica [cymitquimica.com]

- 4. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]

- 5. Desoxycorticosterone acetate - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Adrenal Insufficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Desoxycorticosterone synthesis - chemicalbook [chemicalbook.com]

- 12. The pathogenesis of DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review of deoxycorticosterone acetate-salt hypertension and its relevance for cardiovascular physiotherapy research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [en.bio-protocol.org]

- 15. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 16. ahajournals.org [ahajournals.org]

The Core Mechanism of Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Deoxycorticosterone Acetate (DOCA)-salt model is a cornerstone in hypertension research, providing a robust and reproducible method for studying low-renin, salt-sensitive, and volume-expanded hypertension[1][2][3]. This model, induced by the administration of the synthetic mineralocorticoid DOCA in conjunction with a high-salt diet and typically unilateral nephrectomy, effectively mimics certain forms of human hypertension, particularly those involving mineralocorticoid excess and neurohumoral activation[4][5][6]. Its utility lies in elucidating the complex interplay between the endocrine, renal, nervous, and immune systems in the pathogenesis of elevated blood pressure and subsequent end-organ damage[1][2]. This guide provides an in-depth exploration of the core mechanisms of action, detailed experimental protocols, quantitative data summaries, and key signaling pathways involved in DOCA-salt induced hypertension.

Core Pathophysiological Mechanisms

The hypertensive state induced by DOCA-salt is not a result of a single pathway but rather a multifactorial process involving renal, neurogenic, immune, and vascular mechanisms.

Mineralocorticoid Receptor Activation and Renal Sodium Handling

The principal initiating event in DOCA-salt hypertension is the activation of the mineralocorticoid receptor (MR). DOCA, a potent mineralocorticoid, binds to and activates MR in the epithelial cells of the kidney's distal nephron[4].

-

Increased Sodium Reabsorption: MR activation upregulates the expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This leads to excessive reabsorption of sodium and water from the renal tubules[4][7].

-

Volume Expansion: The resulting sodium and water retention leads to an expansion of the extracellular fluid and plasma volume (hypervolemia), a key characteristic of this hypertensive model[1][3][5].

-

Renin Suppression: The volume expansion and high sodium levels suppress the release of renin from the juxtaglomerular apparatus, leading to the characteristic low-renin state of this model[1][4].

Neurogenic Mechanisms

A critical component of DOCA-salt hypertension is an overactive sympathetic nervous system, driven by central mechanisms[1][2][8].

-

Central Mineralocorticoid Receptor Activation: Mineralocorticoid receptors are also expressed in key blood pressure-regulating areas of the brain[4][9]. DOCA-salt treatment alters central neurohormonal pressor baroreflexes, leading to increased sympathetic nerve activity and baroreflex attenuation[4]. The brain renin-angiotensin system (RAS) is paradoxically activated, with increased Angiotensin II (Ang-II) levels in the cerebrospinal fluid, which binds to AT1 receptors to promote sympathetic outflow[1][10].

-

Sympathetic Outflow and Vasopressin: This central activation leads to an elevated sympathetic discharge to peripheral organs, including the heart, blood vessels, and kidneys[1][11]. There is also a significant increase in the release of arginine vasopressin (AVP), a potent vasoconstrictor that also promotes water retention[1][4][10][12]. Studies have shown up to a tenfold increase in circulating vasopressin in this model[1].

-

Renal Nerves: Increased renal sympathetic nerve activity facilitates sodium retention and is considered necessary for the full development of hypertension[13]. Renal denervation can attenuate the hypertensive response by approximately 50%[14][15][16].

Immune System Activation and Inflammation

The immune system is now recognized as a pivotal player in the pathology of DOCA-salt hypertension, mediating inflammation and end-organ damage[1][17].

-

T-Cell Activation: The hypertensive state is associated with the activation and infiltration of T lymphocytes into the kidneys, vasculature, and heart[1]. These activated T cells, particularly T helper 17 (Th17) cells, release pro-inflammatory cytokines such as IFN-γ, IL-17, and TNFα[1][18].

-

Inflammasome Activation: High salt can trigger the activation of the NLRP3 inflammasome, a multiprotein complex that facilitates the processing of pro-inflammatory cytokines IL-1β and IL-18[1][19]. Mice lacking inflammasome components exhibit a blunted hypertensive response[1].

-

Cytokine-Mediated Damage: The released cytokines promote sodium retention, vasoconstriction, oxidative injury, and tissue fibrosis, contributing directly to the maintenance of high blood pressure and the development of cardiac and renal damage[1][18]. Blocking IL-17, for instance, has been shown to significantly reduce arterial hypertension and tissue damage in DOCA-salt rats[18].

Vascular Remodeling and Endothelial Dysfunction

Chronic exposure to DOCA and salt leads to significant changes in the structure and function of blood vessels.

-

Oxidative Stress: A key feature is a marked increase in reactive oxygen species (ROS), primarily generated by NADPH oxidase enzymes[4][20]. This oxidative stress leads to reduced bioavailability of nitric oxide (NO), a critical vasodilator, causing endothelial dysfunction[4][20][21].

-

Endothelin-1 (ET-1) Upregulation: The endothelin system is heavily implicated, with increased expression and plasma levels of the potent vasoconstrictor ET-1[4][22]. ET-1 itself can stimulate NADPH oxidase-induced superoxide production, creating a vicious cycle of vasoconstriction and oxidative stress[4][21].

-

Signaling Pathway Activation: Intracellular signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Rho-kinase (ROCK), are activated in vascular smooth muscle cells, leading to increased vascular tone, contraction, and hypertrophy[23].

Experimental Protocols

The induction of DOCA-salt hypertension involves a standardized surgical and dietary procedure. While variations exist, a common protocol is outlined below.

| Step | Procedure | Detailed Methodology |

| 1 | Animal Selection | Young adult male rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6J) are typically used. Age and weight are standardized at the start of the experiment (e.g., 8-9 week old rats, weighing 300-330g)[4]. |

| 2 | Unilateral Nephrectomy | To accelerate the onset and severity of hypertension, one kidney is surgically removed (uninephrectomy)[1][4]. Animals are anesthetized, a lateral abdominal incision is made, and the renal vessels (artery and vein) and ureter of one kidney (typically the left) are ligated and the kidney is excised[4]. |

| 3 | Recovery Period | A recovery period of approximately one week is allowed post-surgery[13]. |

| 4 | DOCA Administration | Deoxycorticosterone acetate (DOCA) is administered. This can be via subcutaneous implantation of a silicone pellet (e.g., 100 mg/rat) or through repeated subcutaneous injections (e.g., 25 mg in 0.4 mL of vehicle every fourth day)[4][14][15]. The dose can range from 20 to 150 mg/kg in rats[1]. |

| 5 | High-Salt Diet | Immediately following the initiation of DOCA treatment, animals are provided with a high-salt diet. This is typically achieved by replacing their drinking water with a 0.9% or 1% NaCl solution[1][4][14]. |

| 6 | Monitoring | Blood pressure is monitored regularly (e.g., twice weekly) using methods such as tail-cuff plethysmography or continuously via radiotelemetry for more accurate measurements[14][24]. The development of hypertension is typically observed over a period of 3 to 5 weeks[2][9][21]. |

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using the DOCA-salt model.

Table 1: Blood Pressure Changes in DOCA-Salt Models

| Animal Model | Treatment Duration | Control/Sham BP (mmHg) | DOCA-Salt BP (mmHg) | Change (ΔMAP) | Citation(s) |

| Sprague-Dawley Rat | 36 days | 111 ± 3 | 149 ± 7 | 38 ± 6 | [14][16] |

| Sprague-Dawley Rat (Renal Denervated) | 36 days | 99 ± 1 | 121 ± 3 | 22 ± 3 | [14][16] |

| Sprague-Dawley Rat (Male) | 4 weeks | 123 ± 2 | 203 ± 6 | ~80 | [25] |

| Sprague-Dawley Rat (Female) | 4 weeks | 119 ± 3 | 168 ± 6 | ~49 | [25] |

| C57BL/6J Mouse (Male) | 6 weeks | ~105 (MAP) | ~105 (MAP, with hydralazine) | N/A (BP normalized) | [26][27] |

BP values are represented as Mean ± SEM where available. BP can be Systolic (SBP) or Mean Arterial Pressure (MAP).

Table 2: Vascular Function and Remodeling

| Parameter | Animal Model | Control/Sham | DOCA-Salt | Effect of Treatment | Citation(s) |

| ACh-induced Relaxation (%) | Rat Aortic Rings | 99.7 ± 0.9 | 78.5 ± 5.1 | Decreased Relaxation | [25] |

| PE-induced Contraction (Emax, mN) | Rat Aorta | 10.7 ± 2 | 17.6 ± 4 | Increased Contraction | [28] |

| Aortic Superoxide Production | Rat Aorta | - | Increased | Prevented by Apocynin | [21] |

| Plasma Endothelin-1 (ET-1) | Rat | - | Increased | Reduced by Red Wine Polyphenols | [21] |

Visualizing Key Pathways and Workflows

The following diagrams, rendered using DOT language, illustrate the core signaling pathways and experimental workflows described.

References

- 1. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 3. article.imrpress.com [article.imrpress.com]

- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurohumoral-mechanisms-in-deoxycorticosterone-acetate-doca-salt-hypertension-in-rats - Ask this paper | Bohrium [bohrium.com]

- 6. experts.umn.edu [experts.umn.edu]

- 7. ahajournals.org [ahajournals.org]

- 8. The pathogenesis of DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of brain mineralocorticoid receptor blockade on blood pressure and renal functions in DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. The role of mineralocorticoid action in the brain in salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Renal Inflammation in DOCA-Salt Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Role of Immune Cells in Salt-Sensitive Hypertension and Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spironolactone decreases DOCA-salt-induced organ damage by blocking the activation of T helper 17 and the downregulation of regulatory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Frontiers | Contribution of oxidative stress to endothelial dysfunction in hypertension [frontiersin.org]

- 21. Polyphenols restore endothelial function in DOCA-salt hypertension: role of endothelin-1 and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. portlandpress.com [portlandpress.com]

- 23. A review of deoxycorticosterone acetate-salt hypertension and its relevance for cardiovascular physiotherapy research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. Deoxycorticosterone acetate-salt hypertensive rats display gender-related differences in ETB receptor-mediated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Deoxycorticosterone acetate-salt mice exhibit blood pressure-independent sexual dimorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. ahajournals.org [ahajournals.org]

Deoxycorticosterone Acetate (DOCA): A Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical properties of Deoxycorticosterone Acetate (DOCA). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Biochemical Properties and Mechanism of Action

Deoxycorticosterone acetate is a synthetic steroid hormone, a precursor to aldosterone, that acts as a potent mineralocorticoid receptor (MR) agonist.[1][2] Its primary function revolves around the regulation of electrolyte and water balance by promoting sodium retention and potassium excretion.[2] This activity is mediated through its binding to the mineralocorticoid receptor, a nuclear receptor that, upon activation, translocates to the nucleus and modulates the transcription of target genes. In epithelial tissues, this leads to the increased expression of proteins such as the epithelial sodium channel (ENaC) and the Na+/K+ pump, resulting in sodium reabsorption, expansion of extracellular volume, and an increase in blood pressure.[1]

The DOCA-salt hypertensive rat is a widely utilized experimental model that mimics low-renin hypertension.[3] This model involves the administration of DOCA along with a high-salt diet, often in conjunction with a uninephrectomy, to accelerate the development of hypertension.[4][5][6] The resulting pathology is characterized by a suppressed renin-angiotensin system, with decreased plasma renin and angiotensin II levels.[3][4] However, there is evidence of increased brain renin-angiotensin system activity, suggesting a neurogenic component to the hypertension.[3][7]

Quantitative Data Summary

The administration of DOCA in experimental models leads to a range of quantifiable physiological and biochemical changes. The following tables summarize key quantitative data from various studies.

Table 1: Effects of DOCA-Salt Treatment on Blood Pressure in Rodents

| Animal Model | DOCA-Salt Treatment Protocol | Duration | Mean Arterial Pressure (mmHg) - Control | Mean Arterial Pressure (mmHg) - DOCA-Salt | Reference |

| Sprague-Dawley Rat | 100mg DOCA pellet, s.c.; 0.9% NaCl in drinking water | 21 days | ~106 | ~163 | [5] |

| Wistar Rat | 25 mg DOCA in 0.4 mL dimethylformamide, s.c. every 4th day; 1% NaCl in drinking water | 28 days | Not specified | ~180-200 | [4] |

| C57BL/6J Mouse | 50 mg DOCA pellet, s.c.; 1% NaCl in drinking water | 3 weeks | ~110 | ~140 | [8] |

| Sabra Hypertensive Rat (SBH) | Uninephrectomy; 25 mg DOCA pellet, s.c.; 1% NaCl in drinking water | 4 weeks | ~130 | ~180 | [9] |

Table 2: Effects of DOCA-Salt Treatment on Organ Hypertrophy

| Organ | Animal Model | Duration of Treatment | % Increase in Organ Weight (DOCA-Salt vs. Control) | Reference |

| Heart (Left Ventricle) | Wistar Rat | 4 weeks | Significant increase in medial cross-sectional area | [10] |

| Heart | DOCA-Hypertensive Rats | 24 weeks | Elevated relative heart weight | [11] |

| Kidney | DOCA-Hypertensive Rats | 24 weeks | Elevated relative kidney weight | [11] |

| Aorta | Wistar Rat | 4 weeks | Significant increase in medial cross-sectional area | [10] |

| Heart | Uninephrectomized Rats | 6 weeks | Marked cardiac hypertrophy | [12] |

Key Signaling Pathways

DOCA exerts its effects through the modulation of several critical signaling pathways, primarily revolving around mineralocorticoid receptor activation, leading to oxidative stress and inflammation.

Mineralocorticoid Receptor Signaling

DOCA, as a mineralocorticoid receptor agonist, initiates a signaling cascade that is central to its physiological and pathological effects. The binding of DOCA to the cytoplasmic MR causes a conformational change, leading to the dissociation of heat shock proteins, homodimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to hormone response elements on the DNA, thereby regulating the transcription of target genes. This genomic pathway is fundamental to the long-term effects of DOCA on sodium and water balance.

Oxidative Stress Pathway

A significant consequence of DOCA administration is the induction of oxidative stress, primarily through the activation of NADPH oxidase.[13][14][15] This enzyme complex is a major source of superoxide anion (O2•−) production in the vasculature and sympathetic neurons of DOCA-salt hypertensive animals.[13][16] The increased production of reactive oxygen species (ROS) contributes to endothelial dysfunction and increased vascular tone.

Inflammatory Pathway

DOCA-salt treatment also triggers a significant inflammatory response, characterized by the infiltration of immune cells into tissues such as the heart and kidneys.[4][17][18] A key aspect of this inflammatory cascade is the activation of T helper 17 (Th17) cells and the subsequent production of interleukin-17 (IL-17).[19][20] This pro-inflammatory cytokine contributes to fibrosis and organ damage. Mineralocorticoid receptor activation has been shown to alter the Th17/regulatory T-lymphocyte balance, promoting a pro-inflammatory state.[19][20]

Experimental Protocols

The DOCA-salt model is a cornerstone for studying mineralocorticoid-induced hypertension and associated pathologies. The following provides a generalized, detailed methodology for inducing this model in rats, based on commonly cited protocols.

Induction of DOCA-Salt Hypertension in Rats

Objective: To induce a state of low-renin, salt-sensitive hypertension.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Deoxycorticosterone acetate (DOCA) pellets (e.g., 100mg) or DOCA solution for injection (e.g., 25 mg in 0.4 mL dimethylformamide)

-

Sodium chloride (NaCl)

-

Standard rat chow

-

Drinking water

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for uninephrectomy

Procedure:

-

Acclimatization: House rats in a controlled environment (12:12-h light-dark cycle, 22-24°C) for at least one week with ad libitum access to standard chow and water.

-

Uninephrectomy (Optional but common):

-

Anesthetize the rat.

-

Make a flank incision to expose the left kidney.

-

Ligate the renal artery, vein, and ureter.

-

Excise the kidney and suture the incision.

-

Administer post-operative analgesia and allow for a recovery period of at least one week.

-

-

DOCA Administration:

-

Pellet Implantation: Anesthetize the rat and make a small subcutaneous incision on the dorsal side. Insert a DOCA pellet (e.g., 100 mg) and close the incision.

-

Injections: Alternatively, administer subcutaneous injections of DOCA (e.g., 25 mg every fourth day).[4]

-

-

High-Salt Diet: Replace the drinking water with a 1% NaCl solution.

-

Monitoring:

-

Measure systolic blood pressure at regular intervals (e.g., weekly) using a tail-cuff method or radiotelemetry for continuous monitoring.

-

Monitor body weight, food, and water intake.

-

-

Duration: Continue the DOCA-salt treatment for the desired experimental period, typically 3 to 4 weeks, by which time significant hypertension develops.[5][21]

Experimental Workflow Diagram:

Biochemical Assays

-

Measurement of Oxidative Stress:

-

Superoxide Production: Lucigenin-enhanced chemiluminescence can be used to measure superoxide production in aortic rings or other tissue homogenates.[14]

-

NADPH Oxidase Activity: The activity of NADPH oxidase can be determined in tissue extracts by measuring the rate of NADPH oxidation.[16]

-

Thiobarbituric Acid Reactive Substances (TBARS): This assay measures lipid peroxidation as an indicator of oxidative damage.[22]

-

-

Measurement of Inflammatory Markers:

-

Cytokine Levels: Pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1 can be quantified in tissue homogenates or urine using enzyme-linked immunosorbent assays (ELISA).[17]

-

Immune Cell Infiltration: Immunohistochemistry can be used to identify and quantify the infiltration of macrophages (e.g., using Iba1+ staining) and T-cells (e.g., using CD3+ staining) in tissue sections.[17]

-

Flow Cytometry: To analyze specific immune cell populations, such as Th17 cells, peripheral blood mononuclear cells or splenocytes can be isolated and analyzed by flow cytometry for intracellular cytokine staining (e.g., for IL-17).[19]

-

References

- 1. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. article.imrpress.com [article.imrpress.com]

- 7. Central renin-angiotensin system and the pathogenesis of DOCA-salt hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerebral microvascular inflammation in DOCA salt-induced hypertension: role of angiotensin II and mitochondrial superoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiac hypertrophy developing during DOCA-salt treatment is dissociated from systemic and regional hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morphometric investigation of hypertrophy in the arteries of DOCA-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The course of blood pressure and organ changes in rats with DOCA-hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Respective role of humoral factors and blood pressure in cardiac remodeling of DOCA hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NADH/NADPH oxidase and enhanced superoxide production in the mineralocorticoid hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Superoxide anion is elevated in sympathetic neurons in DOCA-salt hypertension via activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Renal Inflammation in DOCA-Salt Hypertension: Role of Renal Nerves and Arterial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Renal Inflammation in DOCA-Salt Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Spironolactone decreases DOCA-salt-induced organ damage by blocking the activation of T helper 17 and the downregulation of regulatory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 22. ROS Suppression by Egg White Hydrolysate in DOCA-Salt Rats—An Alternative Tool against Vascular Dysfunction in Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Counterpart to Deoxycorticosterone Acetate: A Technical Guide to Aldosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycorticosterone acetate (DOCA) is a synthetic mineralocorticoid widely used in experimental models to induce hypertension and study the effects of mineralocorticoid excess. Its natural equivalent in humans and other vertebrates is aldosterone . This technical guide provides an in-depth exploration of aldosterone, the primary endogenous mineralocorticoid, offering a comparative analysis with deoxycorticosterone (DOC), its precursor. This document details the physiological roles, signaling pathways, and key experimental methodologies relevant to the study of aldosterone, serving as a comprehensive resource for researchers in pharmacology, physiology, and drug development.

Introduction: Aldosterone as the Natural Equivalent of DOCA

Deoxycorticosterone acetate (DOCA) is the acetate ester of the naturally occurring steroid hormone deoxycorticosterone (DOC). While DOC possesses intrinsic mineralocorticoid activity, it is significantly less potent than aldosterone and primarily serves as a precursor in the biosynthesis of aldosterone.[1] Therefore, aldosterone is considered the principal and most potent natural equivalent of DOCA.[2] Aldosterone plays a crucial role in regulating blood pressure and electrolyte balance by promoting sodium and water retention and potassium excretion in the kidneys.[3][4] Dysregulation of the aldosterone signaling pathway is implicated in various cardiovascular and renal diseases.[5]

Quantitative Comparison: Aldosterone vs. Deoxycorticosterone

To provide a clear quantitative comparison between aldosterone and its precursor, deoxycorticosterone, the following tables summarize key physiological and biochemical parameters.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | Aldosterone | Deoxycorticosterone (DOC) | Reference(s) |

| Molar Mass | 360.44 g/mol | 330.46 g/mol | [2] |

| Plasma Concentration (Normal, Human) | 6.5 ± 1.0 ng/100 mL | 6.3 ± 1.0 ng/100 mL | |

| Metabolic Clearance Rate (MCR, Human) | ~734 L/day/m² | ~719 L/day/m² | |

| Plasma Protein Binding | ~40-50% | ~90% | [6] |

Table 2: Mineralocorticoid Receptor (MR) Binding and Potency

| Parameter | Aldosterone | Deoxycorticosterone (DOC) | Reference(s) |

| Mineralocorticoid Receptor (MR) Affinity (Kd) | High (nM range) | High (nM range), similar to aldosterone | [6][7] |

| Relative Mineralocorticoid Potency | ~30-100 times that of DOC | 1 | [1] |

| EC50 for MR transcription (O. mykiss) | Not specified | 0.16 nM |

Note: While both aldosterone and DOC exhibit high affinity for the mineralocorticoid receptor, the significantly lower plasma protein binding of aldosterone results in a higher concentration of the free, active hormone, contributing to its greater in vivo potency.[6]

Aldosterone Signaling Pathways

Aldosterone exerts its physiological effects through both genomic and non-genomic signaling pathways.

Genomic Pathway

The classical genomic pathway involves the binding of aldosterone to the cytoplasmic mineralocorticoid receptor (MR). This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, leading to the transcription of specific genes. A key target gene is the serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a vital role in increasing the activity of the epithelial sodium channel (ENaC), ultimately leading to sodium and water reabsorption.[8][9]

Caption: Classical genomic signaling pathway of aldosterone.

Non-Genomic Pathway

Aldosterone can also elicit rapid cellular responses that are independent of gene transcription and protein synthesis. These non-genomic effects are mediated by membrane-associated receptors and involve the activation of second messenger systems, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), leading to rapid changes in ion transport and cellular function.[3][10]

Caption: Non-genomic signaling pathway of aldosterone.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of aldosterone and its interaction with the mineralocorticoid receptor.

Radioligand Binding Assay for Mineralocorticoid Receptor Affinity

This protocol describes a whole-cell competitive binding assay to determine the binding affinity (Ki) of a test compound for the mineralocorticoid receptor.

Materials:

-

HEK293 cells stably expressing human mineralocorticoid receptor (hMR).

-

[³H]-Aldosterone (radioligand).

-

Unlabeled aldosterone (competitor).

-

Test compound.

-

Binding buffer (e.g., Tris-HCl with MgCl₂).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Culture hMR-expressing HEK293 cells to ~80-90% confluency.

-

Cell Preparation: Harvest cells and resuspend in ice-cold binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cells + [³H]-Aldosterone.

-

Non-specific Binding: Cells + [³H]-Aldosterone + excess unlabeled aldosterone.

-

Competitive Binding: Cells + [³H]-Aldosterone + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Quantitative PCR (qPCR) for Aldosterone-Induced Gene Expression

This protocol details the measurement of SGK1 mRNA expression in response to aldosterone stimulation using two-step quantitative reverse transcription PCR (RT-qPCR).

Materials:

-

Renal cortical collecting duct cells (e.g., M-1 cells).

-

Aldosterone.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for SGK1 and a reference gene (e.g., GAPDH).

-

qPCR instrument.

Procedure:

-

Cell Treatment: Seed M-1 cells and treat with aldosterone (e.g., 100 nM) or vehicle for a specified time (e.g., 1, 3, 6, 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mix containing qPCR master mix, forward and reverse primers for SGK1 or the reference gene, and cDNA template.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for SGK1 and the reference gene in both aldosterone-treated and control samples.

-

Calculate the relative expression of SGK1 using the ΔΔCt method, normalizing to the reference gene and the vehicle-treated control.

-

DOCA-Salt Hypertensive Animal Model

This protocol describes the induction of hypertension in rats using deoxycorticosterone acetate (DOCA) and a high-salt diet, a widely used model to study mineralocorticoid-induced cardiovascular and renal damage.

Animals:

-

Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

-

Uninephrectomy: Anesthetize the rats and perform a left uninephrectomy (removal of the left kidney) to enhance the hypertensive effect.

-

DOCA Administration: Implant a subcutaneous pellet of DOCA (e.g., 50 mg) or administer weekly subcutaneous injections of DOCA suspended in oil.

-

High-Salt Diet: Replace the drinking water with a 1% NaCl solution.

-

Monitoring: Monitor blood pressure weekly using a tail-cuff method.

-

Tissue Collection: After a defined period (e.g., 4-8 weeks), euthanize the animals and collect tissues (heart, kidneys, aorta) for histological and molecular analysis.

Conclusion

Aldosterone, as the primary endogenous mineralocorticoid, is the natural counterpart to the synthetic compound DOCA. Understanding its physiological functions, signaling pathways, and the experimental methods to study its effects is paramount for researchers in the fields of cardiovascular and renal physiology and pharmacology. This technical guide provides a foundational resource for professionals seeking to investigate the multifaceted roles of aldosterone in health and disease. The provided quantitative data, pathway diagrams, and detailed experimental protocols are intended to facilitate the design and execution of rigorous scientific inquiry in this critical area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aldosterone and Mineralocorticoid Receptors—Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Equivalent affinity of aldosterone and corticosterone for type I receptors in kidney and hippocampus: direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The sgk, an aldosterone-induced gene in mineralocorticoid target cells, regulates the epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldosterone-induced Sgk1 relieves Dot1a-Af9–mediated transcriptional repression of epithelial Na+ channel α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

Cellular Targets of Deoxycorticosterone Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycorticosterone acetate (DOCA), a synthetic steroid hormone and a precursor to aldosterone, is a potent mineralocorticoid receptor (MR) agonist.[1][2][3] It is widely utilized in experimental research, particularly in the DOCA-salt hypertension model, to study the pathophysiology of cardiovascular and renal diseases.[2] This technical guide provides a comprehensive overview of the cellular targets of DOCA, detailing its mechanism of action, the signaling pathways it modulates, and its effects on various cellular functions. The information is presented to aid researchers and professionals in drug development in understanding the molecular basis of DOCA's actions and to facilitate further investigation into mineralocorticoid receptor signaling.

Primary Cellular Target: The Mineralocorticoid Receptor

The principal cellular target of deoxycorticosterone, the active form of DOCA, is the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[3][4] DOCA exerts its biological effects by binding to and activating the MR.[2][3]

Mechanism of Action: Genomic Pathway

The primary mechanism of action of DOCA is through the genomic pathway, which involves the modulation of gene expression.[5] Upon binding to DOCA, the MR undergoes a conformational change, dissociates from heat shock proteins, and translocates from the cytoplasm to the nucleus.[5] In the nucleus, the DOCA-MR complex binds to specific DNA sequences known as mineralocorticoid response elements (MREs) in the promoter regions of target genes, thereby regulating their transcription.[4]

dot

Caption: Genomic signaling pathway of DOCA via the mineralocorticoid receptor.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the available quantitative data on the interaction of deoxycorticosterone (DOC), the active metabolite of DOCA, with its primary targets and its relative functional potency.

| Ligand | Receptor | Binding Affinity (Relative to Aldosterone) | Species | Reference |

| Deoxycorticosterone (DOC) | Mineralocorticoid Receptor | Similar to Aldosterone | In vitro | [6] |

| 19-nor-Deoxycorticosterone | Mineralocorticoid Receptor | Higher than Aldosterone | Rat | [7] |

| 21-deoxyaldosterone | Mineralocorticoid Receptor | Substantial affinity | Rat | [8] |

| Deoxycorticosterone (DOC) | Glucocorticoid Receptor | Does not bind | Mouse | [9] |

| 21-deoxyaldosterone | Glucocorticoid Receptor | 23% of Dexamethasone | Rat | [8] |

| Compound | Functional Assay | Relative Potency (to Aldosterone) | Animal Model | Reference |

| Deoxycorticosterone Acetate (DOCA) | Urinary Na+/K+ ratio | 1:80 | Human | [10] |

| Deoxycorticosterone (DOC) | Threshold for Na+ retention | ~10-fold less potent | Adrenalectomized Rat | [10] |

| Deoxycorticosterone Acetate (DOCA) | Increase in AT1 Receptor Binding | Effective at 100 nM - 1 µM | In vitro (WB cells) | [11] |

Key Downstream Cellular Effects and Signaling Pathways

Activation of the mineralocorticoid receptor by DOCA initiates a cascade of downstream events that affect various cellular functions, primarily in epithelial tissues of the kidney and the cardiovascular system.

Regulation of the Epithelial Sodium Channel (ENaC)

A critical downstream target of DOCA-MR signaling is the epithelial sodium channel (ENaC).[6][12] In the distal nephron of the kidney, DOCA upregulates the expression and activity of ENaC, leading to increased reabsorption of sodium and water, a key mechanism in the development of DOCA-salt induced hypertension.[13][14] The serum and glucocorticoid-regulated kinase 1 (SGK1) is an important intermediary in this process, with its expression being induced by mineralocorticoids.[5][13][15][16]

dot

Caption: DOCA-mediated regulation of ENaC expression and activity.

Modulation of the MAPK Signaling Pathway

In the cardiovascular system, particularly in vascular smooth muscle cells, DOCA has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway.[17] Specifically, the p38 MAPK and ERK1/2 pathways are implicated in the vascular remodeling and contractile responses observed in DOCA-salt hypertension.[3][18] The activation of these pathways can be linked to the mineralocorticoid receptor, potentially through non-genomic mechanisms or as a downstream consequence of genomic actions.

dot

Caption: Implication of MAPK signaling in the cellular effects of DOCA.

Experimental Protocols

DOCA-Salt Hypertension Model

This model is a cornerstone for studying mineralocorticoid-induced hypertension and associated end-organ damage.

-

Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.

-

Procedure:

-

Uninephrectomy: The animals undergo a surgical removal of one kidney (usually the left) to reduce renal excretory capacity.[1][2]

-

DOCA Administration: DOCA is administered either through subcutaneous injections (e.g., 20-25 mg/kg twice weekly) or via implantation of a sustained-release pellet.[1]

-

High-Salt Diet: The drinking water is replaced with a 1% NaCl solution to promote volume expansion.[1][2]

-

-

Duration: The treatment typically lasts for 4-6 weeks, during which hypertension develops.[1]

-

Outcome Measures: Blood pressure is monitored regularly. At the end of the study, tissues such as the heart, kidneys, and blood vessels are collected for histological, biochemical, and molecular analyses.[19]

dot

Caption: Experimental workflow for the DOCA-salt hypertension model.

Radioligand Binding Assay for Mineralocorticoid Receptor

This assay is used to determine the binding affinity of DOCA for the MR.

-

Preparation of Receptor Source: Cytosolic or nuclear extracts containing the MR are prepared from target tissues (e.g., kidney, heart) or from cells overexpressing the receptor.[20]

-

Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled MR ligand (e.g., [³H]aldosterone) and varying concentrations of unlabeled DOCA (as a competitor).[20][21]

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[20]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of DOCA for the MR can be calculated. This value reflects the binding affinity.[20]

Patch-Clamp Electrophysiology for ENaC Activity

This technique allows for the direct measurement of ion channel activity in response to DOCA.

-

Cell Preparation: Renal epithelial cells (e.g., mpkCCD cells or HEK293 cells stably expressing ENaC) are cultured on a suitable substrate.[22]

-

Recording Configuration: The whole-cell patch-clamp configuration is commonly used to measure the total ENaC current from a single cell.[23][24][25] A glass micropipette forms a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell interior.

-

DOCA Application: DOCA is applied to the cells via the bath solution.

-

Data Acquisition: The membrane potential is clamped at a specific voltage, and the resulting ionic currents flowing through ENaC are recorded before and after DOCA application. The amiloride-sensitive component of the current is measured to specifically assess ENaC activity.[22]

-

Analysis: The change in current amplitude in response to DOCA provides a measure of its effect on ENaC activity.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in the mRNA levels of MR target genes in response to DOCA treatment.[14][26][27][28]

-

Cell/Tissue Treatment: Cells or tissues are treated with DOCA at various concentrations and for different durations.

-

RNA Extraction and Reverse Transcription: Total RNA is extracted from the samples and converted to complementary DNA (cDNA) using reverse transcriptase.[26]

-

qPCR Reaction: The cDNA is then used as a template for PCR amplification with primers specific for the target genes (e.g., SCNN1A, SCNN1B, SCNN1G for ENaC subunits; SGK1) and a reference (housekeeping) gene.[13] The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the target genes is calculated by comparing the amplification levels to the reference gene and to untreated controls.[14]

Conclusion

Deoxycorticosterone acetate primarily exerts its effects through the activation of the mineralocorticoid receptor, leading to genomic and potentially non-genomic responses. The downstream consequences of MR activation by DOCA are multifaceted, with the regulation of the epithelial sodium channel and the modulation of the MAPK signaling pathway being key events in the kidney and cardiovascular system, respectively. The experimental models and protocols described herein provide a framework for the continued investigation of DOCA's cellular targets and the broader implications of mineralocorticoid receptor signaling in health and disease. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting the MR pathway.

References

- 1. Item - Aldosterone/Mineralocorticoid Receptor Downstream Targets as Novel Therapeutic Targets to Prevent Cardiovascular Remodeling - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deoxycorticosterone acetate | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epithelial sodium channels (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. researchgate.net [researchgate.net]

- 12. ENaC activation by proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aldosterone-induced abnormal regulation of ENaC and SGK1 in Dahl salt-sensitive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Method for Quantitative Analysis of Standard and High-Throughput qPCR Expression Data Based on Input Sample Quantity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tonicity-dependent induction of Sgk1 expression has a potential role in dehydration-induced natriuresis in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of deoxycorticosterone acetate-salt hypertension and its relevance for cardiovascular physiotherapy research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Down-Regulation of the Mineralocorticoid Receptor (MR) and Up-Regulation of Hydroxysteroid 11-Beta Dehydrogenase Type 2 (HSD11B2) Isoenzyme in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. Targeting activated mineralocorticoid receptor: Occam's razor revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Patch Clamp Protocol [labome.com]

- 24. Whole Cell Patch Clamp Protocol [protocols.io]

- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 26. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the DOCA-Salt Hypertension Model

Introduction

The Deoxycorticosterone Acetate (DOCA)-salt hypertensive model is a widely utilized experimental paradigm in cardiovascular research to induce a low-renin, salt-sensitive form of hypertension.[1][2] This model is particularly valuable for investigating the neurogenic and endocrine mechanisms underlying hypertension, as it mimics certain characteristics of human primary aldosteronism and other forms of salt-sensitive hypertension.[3][4] The administration of the synthetic mineralocorticoid, DOCA, in conjunction with a high-salt diet, often following a unilateral nephrectomy to expedite the hypertensive response, leads to significant increases in blood pressure, cardiovascular and renal damage, and inflammation.[2][4][5] This model is instrumental in studying the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies.[1][3]

Experimental Protocol

This protocol outlines the key steps for establishing the DOCA-salt hypertension model in rats, a commonly used species for this purpose.

Animal Preparation and Acclimatization

-

Species/Strain : Male Sprague-Dawley rats are frequently used.[6][7]

-

Age/Weight : Typically, rats weighing between 125-175g or 275-300g are used.[7][8]

-

Acclimatization : Animals should be housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the start of any experimental procedures to minimize stress.

Unilateral Nephrectomy (Uninephrectomy)

To accelerate the onset and severity of hypertension, a unilateral nephrectomy is commonly performed.[6][9]

-

Anesthesia : Anesthetize the rats using an appropriate anesthetic agent, such as ketamine (70 mg/kg) and xylazine (5-7 mg/kg) administered intraperitoneally.[6][8]

-

Surgical Procedure :

-

Place the anesthetized rat in a prone position.

-

Shave the fur over the left flank and sterilize the area with an antiseptic solution.

-

Make a small incision through the skin and muscle layers to expose the left kidney.

-

Carefully ligate the renal artery, vein, and ureter before excising the kidney.

-

Suture the muscle and skin layers.

-

-

Post-operative Care : Provide analgesics (e.g., ketoprofen, 2.5 mg/kg IP) for 3 days post-surgery to manage pain.[10] Allow the animals a recovery period of approximately 14 days before proceeding with DOCA administration.[9][10] During this time, the remaining kidney undergoes compensatory hypertrophy.[9][10]

DOCA Administration and High-Salt Diet

-

DOCA Administration :

-

Injections : Administer DOCA subcutaneously at a dose of 20-40 mg/kg twice weekly for the duration of the study (typically 4-6 weeks).[6][8] DOCA can be dissolved in a vehicle such as dimethylformamide (DMF) or olive oil.[6][8]

-

Pellet Implantation : Alternatively, a slow-release DOCA pellet (e.g., 50-100 mg, 21-day or 42-day release) can be implanted subcutaneously.[7][11] This method provides a more consistent release of the compound.[12]

-

-

High-Salt Diet :

-

Control Group : A sham or control group should be included. These animals typically undergo a sham surgery (without kidney removal) and receive the vehicle or a placebo pellet instead of DOCA, while being maintained on a normal diet and drinking water.[1]

Monitoring and Data Collection

-

Blood Pressure and Heart Rate : Monitor systolic and diastolic blood pressure, as well as heart rate, at regular intervals (e.g., weekly). This can be done using non-invasive methods like tail-cuff plethysmography or, for continuous and more accurate measurements, via radiotelemetry with an implanted transmitter.[8][9]

-

Body Weight, Food and Water Intake, and Urine Output : Record these parameters regularly to assess the overall health of the animals and the effects of the treatment.[9] Housing rats in metabolic cages allows for the collection of 24-hour urine samples.[9]

-

Duration : The typical duration of the DOCA-salt treatment is 3 to 6 weeks, by which time significant hypertension and end-organ damage are established.[8][9]

Euthanasia and Tissue Collection

-

At the end of the experimental period, euthanize the animals using an approved method (e.g., an overdose of pentobarbital sodium).[9]

-

Collect blood samples for biochemical analysis.

-

Harvest organs such as the heart, kidneys, and aorta for weight measurements, histological analysis, and molecular studies.

Data Presentation

Table 1: Typical Experimental Parameters for the DOCA-Salt Hypertension Model

| Parameter | Species/Strain | Sex | Age/Weight | DOCA Administration | Salt Loading | Duration | Uninephrectomy | Reference |

| Protocol 1 | Sprague-Dawley Rat | Male | - | 20 mg/kg, s.c., twice weekly | 1% NaCl in drinking water | 5 weeks | Yes | [6] |

| Protocol 2 | Wistar Albino Rat | - | 125-175 g | 40 mg/kg, s.c., twice weekly | 1% NaCl in drinking water | 6 weeks | Yes | [8] |

| Protocol 3 | C57BL/6J Mouse | Male & Female | 6 weeks old | 50 mg pellet, s.c., 42-day release | 1% NaCl in drinking water | - | Yes | [11] |

| Protocol 4 | Sprague-Dawley Rat | Male | 275-300 g | 100 mg pellet, s.c. | 0.9% NaCl in drinking water | 21 days | Yes | [7] |

| Protocol 5 | Sprague-Dawley Rat | Male | 140 g | 100 mg in silastic tube, s.c. | 1% NaCl in drinking water | 8 weeks | Yes | [12] |

Table 2: Expected Physiological Outcomes in the DOCA-Salt Hypertension Model (Rats)

| Parameter | Control Group (Mean ± SD) | DOCA-Salt Group (Mean ± SD) | % Change | Significance | Reference |

| Systolic Blood Pressure (mmHg) | - | Significant increase | - | P<0.0001 | [6] |

| Diastolic Blood Pressure (mmHg) | - | Significant increase | - | P<0.01 | [6] |

| Mean Arterial Pressure (mmHg) | 102 ± 3 | 136 ± 4 | +33.3% | - | [7] |

| Body Weight (g) | 370 ± 20 | 290 ± 40 | -21.6% | - | [6] |

| Heart Weight (g) | 0.93 ± 0.09 | 1.25 ± 0.14 | +34.4% | P<0.0001 | [6] |

| Heart Weight/Body Weight Ratio (g/kg) | 2.49 ± 0.15 | 3.82 ± 0.11 | +53.4% | P<0.0001 | [6] |

| CK-MB Activity | - | Significantly higher | - | P<0.05 | [6] |

| LDH Activity | - | Significantly higher | - | P<0.01 | [6] |

Methodologies for Key Experiments

-

Blood Pressure Measurement :

-

Tail-Cuff Plethysmography : This non-invasive method involves placing a cuff on the rat's tail to measure blood pressure. The animal should be habituated to the procedure to minimize stress-induced variations in readings.[8]

-

Radiotelemetry : For continuous and more accurate blood pressure monitoring, a pressure-sensitive transmitter is surgically implanted into the abdominal aorta or carotid artery of the rat.[7][9] This allows for the recording of blood pressure and heart rate in conscious, freely moving animals, avoiding the stress associated with restraint.[9]

-

-

Echocardiography : Transthoracic echocardiography can be performed on anesthetized rats to assess cardiac structure and function. This technique allows for the measurement of parameters such as interventricular septal thickness, left ventricular internal dimensions, and posterior wall thickness, providing evidence of cardiac hypertrophy.[6]

-

Histopathology : After euthanasia, the heart and kidneys are excised, weighed, and fixed in formalin. The tissues are then embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess cellular morphology and with stains like Masson's trichrome to evaluate fibrosis.[6]

-

Biochemical Assays : Blood samples are collected to measure serum levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), which are typically elevated in the DOCA-salt model.[6]

-

Gene Expression Analysis : Cardiac tissue can be analyzed for the expression of genes associated with cardiac hypertrophy, such as brain natriuretic peptide (BNP), using techniques like quantitative real-time polymerase chain reaction (qRT-PCR).[6]

Visualization of Workflows and Pathways

Caption: Experimental workflow for the DOCA-salt hypertension model.

Caption: Key signaling pathways in DOCA-salt induced hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOCA-Salt Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. ijvets.com [ijvets.com]

- 7. Renal Inflammation in DOCA-Salt Hypertension: Role of Renal Nerves and Arterial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 10. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Induction of Hypertension in Rodents using Deoxycorticosterone Acetate (DOCA)-Salt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the induction of hypertension in rodents using Deoxycorticosterone Acetate (DOCA) in combination with a high-salt diet. The DOCA-salt model is a widely used experimental paradigm to study salt-sensitive, low-renin hypertension, a condition relevant to a significant portion of human essential hypertension.[1][2][3][4][5] This model is characterized by its neurogenic and endocrine components, involving the sympathetic nervous system and the renin-angiotensin system (RAS).[1][4][5][6]

I. Overview of the DOCA-Salt Hypertension Model

The DOCA-salt model mimics mineralocorticoid-induced hypertension.[7] DOCA, a synthetic mineralocorticoid, promotes sodium and water reabsorption in the kidneys, leading to volume expansion and an increase in blood pressure.[1][2] This effect is potentiated by the concurrent administration of a high-salt diet.[1][8] To accelerate and exacerbate the hypertensive phenotype, a unilateral nephrectomy is often performed.[1][8]

The development of hypertension in this model is typically biphasic, with an initial rise in blood pressure over the first week, followed by a sustained elevation for several weeks.[1][4] This model is valuable for investigating the pathophysiology of hypertension and for evaluating the efficacy of novel antihypertensive therapies.[6]

II. Experimental Protocols

Two primary methods for DOCA administration are detailed below: subcutaneous pellet implantation and subcutaneous injections. The choice of method may depend on the desired duration of DOCA exposure and experimental design.

A. Protocol 1: Subcutaneous DOCA Pellet Implantation

This method provides a sustained release of DOCA over a specified period, typically 21 to 42 days.[2][9]

Materials:

-

Deoxycorticosterone acetate (DOCA) pellets (e.g., 50 mg, 75 mg, 100 mg, or 200 mg slow-release pellets)[2][9][10][11]

-

Anesthetic (e.g., isoflurane)[9]

-

Surgical instruments (scalpel, forceps, wound clips or sutures)[6]

-

Antiseptic solution (e.g., betadine) and alcohol swabs

-

Clippers for hair removal

-

Heating pad

-

Recovery cage

Procedure:

-

Animal Preparation: Anesthetize the rodent using isoflurane (5% for induction, 2-3% for maintenance).[9] Shave a small area of fur on the dorsal side, between the scapulae.[12]

-

Aseptic Technique: Clean the surgical area with alternating swabs of betadine and 80% ethanol three times.[12]

-

Incision: Make a small incision (approximately 1 cm) in the skin.[9]

-

Pellet Implantation: Using blunt forceps, create a subcutaneous pocket. Insert the DOCA pellet into the pocket.[9]

-

Wound Closure: Close the incision with wound clips or sutures.[9]

-

Post-operative Care: Place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.[12] Provide post-operative analgesia as per institutional guidelines.

-

High-Salt Diet: Immediately following the surgery, replace the drinking water with a saline solution (typically 1% NaCl).[1][9] Some protocols may also include 0.2% KCl in the drinking water.[9]

B. Protocol 2: Subcutaneous DOCA Injections

This method involves periodic injections of DOCA.

Materials:

-

Deoxycorticosterone acetate (DOCA) powder

-

Vehicle for dissolving DOCA (e.g., dimethylformamide (DMF) or sterile oil)[13]

-

Syringes and needles (e.g., 25-gauge)

-

High-salt drinking water (1% NaCl)[13]

Procedure:

-

DOCA Preparation: Dissolve DOCA in the chosen vehicle to the desired concentration (e.g., 20 mg/kg).[13]

-

Administration: Administer the DOCA solution via subcutaneous injection. The frequency of injection is typically twice weekly.[13]

-

High-Salt Diet: Provide the animals with 1% NaCl in their drinking water throughout the study period.[13]

C. Unilateral Nephrectomy (Optional)

A unilateral nephrectomy is often performed to enhance the hypertensive response.[1][8] This procedure is typically done 1-2 weeks before DOCA administration to allow for recovery.[8]

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal and prepare the surgical site on the flank as described in Protocol 1.

-

Incision: Make a small incision through the skin and muscle layers to expose the kidney.

-

Kidney Ligation and Removal: Ligate the renal artery, vein, and ureter. Carefully excise the kidney.

-

Wound Closure: Close the muscle and skin layers with sutures.

-

Post-operative Care: Provide post-operative care as described in Protocol 1.

III. Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies using the DOCA-salt model in rats and mice.

Table 1: DOCA-Salt Protocol Parameters in Rats

| Parameter | Value | Duration | Species/Strain | Notes | Reference |

| DOCA Dose (Pellet) | 75 mg | 21 days | Sprague-Dawley | Subcutaneous pellet | [9] |

| 100 mg | - | - | Pellet preparation detailed | [6] | |

| 200 mg | 21 days (pellet replaced once) | - | Subcutaneous pellet | [10] | |

| DOCA Dose (Injection) | 20 mg/kg | 5 weeks (twice weekly) | Sprague-Dawley | Subcutaneous injection in DMF | [13] |

| 25 mg/kg | 6 weeks | - | Injections | [7] | |

| Salt Concentration | 1% NaCl + 0.2% KCl | 21 days | Sprague-Dawley | In drinking water | [9] |

| 1% NaCl | 5 weeks | Sprague-Dawley | In drinking water | [13] | |

| 0.9% NaCl | 21 days | - | In drinking water | [8] | |

| Uninephrectomy | Optional | - | - | Often performed to exacerbate hypertension | [1][8] |

| Expected BP Increase | 20-30 mmHg (without uninephrectomy) | 28 days | - | Gradual increase | [4][8] |

| to 125-135 mmHg (with uninephrectomy) | 14-21 days | - | Biphasic response | [4][8] |

Table 2: DOCA-Salt Protocol Parameters in Mice

| Parameter | Value | Duration | Species/Strain | Notes | Reference |

| DOCA Dose (Pellet) | 50 mg | 21 days | C57BL/6J | Subcutaneous pellet | [3] |

| 50 mg | 42 days | - | Subcutaneous pellet | [2] | |

| 2.5 mg/day | 6 weeks | - | Subcutaneous pellet | [14] | |

| Salt Concentration | 0.15 mol/L NaCl | 21 days | C57BL/6J | In drinking water | [3] |

| 1% NaCl | 6 weeks | - | In drinking water | [2] | |

| Uninephrectomy | Commonly performed | - | - | - | [2][14] |

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of DOCA-Salt Hypertension

The pathophysiology of DOCA-salt hypertension is multifactorial, involving the interplay of the mineralocorticoid receptor, the renin-angiotensin system (RAS), and the sympathetic nervous system. DOCA acts as a potent mineralocorticoid, leading to sodium and water retention. This volume expansion, coupled with a high salt intake, contributes to the initial rise in blood pressure. A key feature of this model is the suppression of the peripheral RAS.[3] However, the brain RAS is paradoxically activated and plays a crucial role in the development and maintenance of hypertension.[3][15] Angiotensin II, via its AT1 receptor in the brain, increases sympathetic outflow, leading to vasoconstriction and further increases in blood pressure.[1]

Caption: Signaling pathway in DOCA-salt induced hypertension.

B. Experimental Workflow

The following diagram illustrates a typical experimental workflow for inducing and studying DOCA-salt hypertension in rodents.

Caption: Experimental workflow for the DOCA-salt hypertension model.

References

- 1. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 5. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DOCA Pellet Implantation [bio-protocol.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Slow Release Pellet Implantation [protocols.io]

- 13. ijvets.com [ijvets.com]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the DOCA-Salt Uninephrectomy Model of Hypertension

These application notes provide a comprehensive overview and detailed protocols for inducing hypertension in rodents using the Deoxycorticosterone Acetate (DOCA)-salt model combined with uninephrectomy. This model is a widely utilized pre-clinical tool for investigating the mechanisms of salt-sensitive hypertension and for evaluating the efficacy of novel therapeutic agents.

Introduction

The DOCA-salt hypertensive model is a well-established experimental paradigm that mimics low-renin hypertension in humans.[1][2] The administration of the mineralocorticoid DOCA, in conjunction with a high-salt diet and reduced renal mass through uninephrectomy, leads to a sustained increase in blood pressure.[2][3][4] This model is characterized by volume expansion, increased sympathetic nervous system activity, and endothelial dysfunction, making it highly relevant for studying the pathophysiology of cardiovascular and renal diseases.[5][6][7]

Experimental Overview

The establishment of the DOCA-salt uninephrectomy model involves an initial surgical procedure to remove one kidney (uninephrectomy). Following a recovery period to allow for compensatory renal hypertrophy, the animals are administered DOCA and provided with a high-salt diet.[3][8] Blood pressure is monitored throughout the study to confirm the development of hypertension.

Data Presentation

Table 1: Anesthetic and Analgesic Agents for Rodent Uninephrectomy

| Agent Class | Drug | Dosage (Rat) | Dosage (Mouse) | Route of Administration | Notes |

| Inhalant Anesthetic | Isoflurane | Induction: 3-5%, Maintenance: 1.5-3% in oxygen | Induction: 3-5%, Maintenance: 1.5-3% in oxygen | Inhalation | Preferred method due to rapid induction and recovery.[9][10][11] |

| Injectable Anesthetic | Ketamine/Xylazine Cocktail | Ketamine: 70 mg/kg, Xylazine: 7.0 mg/kg | Ketamine: 100 mg/kg, Xylazine: 10 mg/kg | Intraperitoneal (IP) | A common combination for injectable anesthesia in rodents.[2][9][10] |

| Pre-operative Analgesic | Ketoprofen | 2.5 mg/kg | 5 mg/kg | Subcutaneous (SC) | Administered prior to surgery to manage pain.[3][7] |

| Post-operative Analgesic | Buprenorphine SR | 1-1.2 mg/kg | 0.5-1 mg/kg | Subcutaneous (SC) | Provides long-acting pain relief post-surgery.[12] |

| Local Anesthetic | Lidocaine/Bupivacaine | 0.5% Lidocaine, 0.25% Bupivacaine | 0.5% Lidocaine, 0.25% Bupivacaine | Subcutaneous (at incision site) | Used to block nerve conduction at the surgical site for additional pain management.[9][11][13] |

Table 2: DOCA and Salt Administration Protocol

| Parameter | Recommendation | Notes |

| Animal Model | Male Sprague-Dawley or Wistar rats (200-300g) | Other strains and mice can also be used.[4][14] |

| DOCA Dosage | 20-25 mg/kg | Administered subcutaneously twice a week or via a slow-release pellet.[2][4] |

| DOCA Vehicle | Dimethylformamide (DMF) or sesame oil | DOCA is dissolved in a suitable vehicle for injection.[2] |

| Salt Supplementation | 1% NaCl + 0.2% KCl in drinking water | Provided ad libitum following uninephrectomy and initiation of DOCA treatment.[15][16] |

| Duration of Treatment | 4-6 weeks | Sufficient to induce a sustained hypertensive state.[2] |

Experimental Protocols

Pre-operative Procedures

-

Animal Acclimation: House animals in a controlled environment (23 ± 2°C, 12/12h light/dark cycle) for at least one week prior to the surgical procedure to allow for acclimation.[14]

-

Fasting: Fast the animals overnight (approximately 8 hours) before surgery to reduce the risk of anesthetic complications.[3]

-

Anesthesia and Analgesia: Anesthetize the animal using an appropriate method as detailed in Table 1. Administer a pre-operative analgesic to manage pain.[3][7]

-

Surgical Preparation: Shave the fur from the surgical area (flank) and disinfect the skin using three alternating scrubs of an antiseptic solution (e.g., povidone-iodine or chlorhexidine) and 70% ethanol.[3][17] Place the animal on a heating pad to maintain body temperature throughout the procedure.[3][7] Apply ophthalmic ointment to the eyes to prevent corneal drying.[3][17]

Uninephrectomy Surgical Protocol

-

Incision: Make a small flank incision (approximately 1.5-2 cm) through the skin and underlying muscle layers to expose the kidney.[2][15]

-

Kidney Exteriorization: Gently exteriorize the kidney through the incision.

-

Ligation: Securely ligate the renal artery, renal vein, and ureter together with a single suture (e.g., 4-0 silk).

-

Nephrectomy: Excise the kidney distal to the ligature.

-

Hemostasis: Check for any bleeding from the renal pedicle. If necessary, apply gentle pressure with a sterile cotton-tipped applicator.

-

Wound Closure: Close the muscle layer using an absorbable suture (e.g., 4-0 Vicryl) and the skin with non-absorbable sutures or wound clips.[18]

Post-operative Care

-

Recovery: Monitor the animal continuously until it is fully recovered from anesthesia and able to maintain sternal recumbency.[19] Provide a heat source during the recovery period to prevent hypothermia.[3][19]

-

Analgesia: Administer post-operative analgesics as described in Table 1 to manage pain for at least 3 days following surgery.[3]

-

Monitoring: Observe the animal daily for signs of pain, distress, or infection at the surgical site.

-

Recovery Period: Allow a 14-day recovery period after uninephrectomy to permit compensatory renal hypertrophy before initiating DOCA and salt treatment.[3][8]

Induction of Hypertension

-

DOCA Administration: Begin subcutaneous injections of DOCA or implant a DOCA pellet.[2][4]

-

High-Salt Diet: Replace the drinking water with a solution containing 1% NaCl and 0.2% KCl.[15][16]

-

Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) using a non-invasive tail-cuff method or radiotelemetry for continuous monitoring. A significant increase in blood pressure is typically observed within the first 7 days of treatment, with a sustained elevation over the following weeks.[3][20]

Mandatory Visualizations

Caption: Experimental workflow for the DOCA-salt uninephrectomy model.

Caption: Signaling pathways in DOCA-salt induced hypertension.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ijvets.com [ijvets.com]

- 3. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of deoxycorticosterone acetate-salt hypertension and its relevance for cardiovascular physiotherapy research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 9. uwm.edu [uwm.edu]

- 10. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]